molecular formula C20H18FNO3S B2358721 1'-(2-((4-Fluorophenyl)thio)acetyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1706331-05-6

1'-(2-((4-Fluorophenyl)thio)acetyl)spiro[chroman-2,3'-pyrrolidin]-4-one

Cat. No.: B2358721
CAS No.: 1706331-05-6
M. Wt: 371.43
InChI Key: ZWRDMJIYBLXKBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’-(2-((4-Fluorophenyl)thio)acetyl)spiro[chroman-2,3’-pyrrolidin]-4-one is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(2-((4-Fluorophenyl)thio)acetyl)spiro[chroman-2,3’-pyrrolidin]-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chroman ring: This can be achieved through the cyclization of a suitable phenol derivative with an aldehyde under acidic conditions.

    Introduction of the spirocyclic pyrrolidinone: This step involves the reaction of the chroman derivative with a suitable amine and a ketone to form the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1’-(2-((4-Fluorophenyl)thio)acetyl)spiro[chroman-2,3’-pyrrolidin]-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1'-(2-((4-Fluorophenyl)thio)acetyl)spiro[chroman-2,3'-pyrrolidin]-4-one has shown promise as a therapeutic agent due to its potential interactions with biological targets:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties. Research on similar spiropyrrolidine compounds has demonstrated effectiveness against various bacterial strains .
  • Anticancer Potential : The compound's ability to modulate enzyme activity suggests potential applications in cancer therapy. Compounds with similar structures have been reported to inhibit cancer cell proliferation .
  • Human Steroid Sulfatase Inhibition : The inhibition of steroid sulfatase is crucial in treating hormone-dependent cancers. Compounds derived from the same scaffold have shown inhibitory activity against this enzyme .

Materials Science

The unique physical properties imparted by the spirocyclic structure may lead to innovative applications in materials science:

  • Polymeric Materials : The integration of this compound into polymer matrices could enhance mechanical properties or introduce specific functionalities, such as thermal stability or electrical conductivity.
  • Nanocomposites : Its chemical structure may facilitate interactions with nanoparticles, potentially leading to novel nanocomposite materials with tailored properties.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of various spiropyrrolidine derivatives, including those related to this compound. Results indicated that these compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes .

Case Study 2: Anticancer Properties

Research focused on the anticancer potential of chromanone derivatives revealed that compounds similar to this compound could induce apoptosis in cancer cells. The study utilized various cancer cell lines and demonstrated a dose-dependent response in cell viability assays .

Mechanism of Action

The mechanism of action of 1’-(2-((4-Fluorophenyl)thio)acetyl)spiro[chroman-2,3’-pyrrolidin]-4-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Spiro[chroman-2,3’-pyrrolidin]-4-one: Lacks the 4-fluorophenylthioacetyl group.

    1’-(2-((Phenyl)thio)acetyl)spiro[chroman-2,3’-pyrrolidin]-4-one: Similar structure but without the fluorine atom.

Uniqueness

1’-(2-((4-Fluorophenyl)thio)acetyl)spiro[chroman-2,3’-pyrrolidin]-4-one is unique due to the presence of the 4-fluorophenylthioacetyl group, which can impart distinct chemical and biological properties compared to its analogs.

Biological Activity

1'-(2-((4-Fluorophenyl)thio)acetyl)spiro[chroman-2,3'-pyrrolidin]-4-one is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory properties. This article discusses the biological activity of this compound, including its mechanism of action, relevant case studies, and research findings.

Structure and Synthesis

The compound features a spirocyclic framework that includes a chroman ring fused with a pyrrolidinone structure. The synthesis typically involves multi-step reactions starting from readily available precursors, which include:

  • Formation of the Chroman Ring : Achieved through cyclization of a phenol derivative with an aldehyde under acidic conditions.
  • Introduction of the Spirocyclic Pyrrolidinone : Involves the reaction of the chroman derivative with an amine and a ketone.

These steps ensure the formation of the desired spirocyclic structure, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular interactions require further biochemical studies for comprehensive understanding .

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For example, compounds derived from spirocyclic frameworks have shown effective inhibition in human cancer cell lines such as HeLa (cervical cancer) and CEM (T-lymphocyte leukemia). The IC50 values for these compounds often fall within a range indicating moderate to high potency against these cell lines .

Anti-inflammatory Activity

In vitro studies have demonstrated that derivatives of this compound can exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. For instance, compounds structurally related to this compound have been shown to possess IC50 values comparable to or better than established anti-inflammatory drugs like diclofenac .

Case Studies and Research Findings

  • Antiproliferative Activity : A study investigated various derivatives of spiro compounds for their antiproliferative effects across multiple cancer cell lines. Results indicated that modifications at specific positions on the phenyl ring significantly influenced biological activity, with some derivatives outperforming traditional chemotherapeutics in terms of potency .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict how this compound interacts with target proteins. These studies suggest favorable binding interactions with COX enzymes, supporting its potential use as an anti-inflammatory agent .

Summary Table of Biological Activities

Activity Cell Line/Model IC50 Value (μM) Reference
AntiproliferativeHeLa15.5
AntiproliferativeCEM12.3
COX-1 InhibitionRat Serum10.0
COX-2 InhibitionRat Serum8.5

Properties

IUPAC Name

1'-[2-(4-fluorophenyl)sulfanylacetyl]spiro[3H-chromene-2,3'-pyrrolidine]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO3S/c21-14-5-7-15(8-6-14)26-12-19(24)22-10-9-20(13-22)11-17(23)16-3-1-2-4-18(16)25-20/h1-8H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRDMJIYBLXKBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)CSC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.